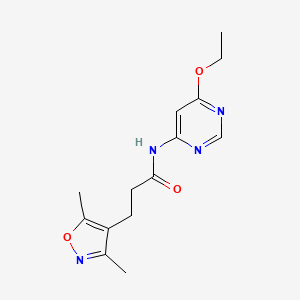
3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a phenyl-tetrazole moiety, a phenylpiperazine group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like formamide and acetic acid derivatives.
Introduction of the Methyl Group: The methyl group is usually introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Phenyl-Tetrazole Moiety: This step involves the formation of the tetrazole ring, which can be achieved through cyclization reactions of nitriles with azides, followed by coupling with the purine core.
Incorporation of the Phenylpiperazine Group: The phenylpiperazine group is typically introduced through nucleophilic substitution reactions, where the piperazine ring is attached to the purine core via a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrazole moiety, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, leading to the formation of amines or other reduced species.
Substitution: The phenyl groups and the piperazine ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced tetrazole derivatives.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound’s ability to interact with various biological targets makes it a valuable tool for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
Medically, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities. Its ability to modulate specific molecular pathways is of particular interest in drug development.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, pharmaceuticals, and advanced materials. Its diverse reactivity and functional groups make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of 3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-(1H-tetrazol-5-yl)propyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- 3-methyl-7-(3-(1H-tetrazol-5-yl)propyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Uniqueness
Compared to similar compounds, 3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione stands out due to the presence of the phenyl-tetrazole moiety and the phenylpiperazine group. These functional groups confer unique chemical properties and biological activities, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-methyl-8-(4-phenylpiperazin-1-yl)-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N10O2S/c1-32-22-21(23(37)28-25(32)38)35(13-8-18-39-26-29-30-31-36(26)20-11-6-3-7-12-20)24(27-22)34-16-14-33(15-17-34)19-9-4-2-5-10-19/h2-7,9-12H,8,13-18H2,1H3,(H,28,37,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZVDKCIONPWCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CCCSC5=NN=NN5C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N10O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocycloheptyl)-2-[methyl({[4-(trifluoromethyl)phenyl]methyl})amino]acetamide](/img/structure/B2415742.png)

![methyl 2-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2415744.png)
![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2415749.png)





![(2R)-2-[1-(4-Fluorosulfonyloxyphenyl)-1-hydroxyethyl]-1-methylpyrrolidine](/img/structure/B2415757.png)

![(2Z)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2415760.png)

